molecular formula C15H19NO3 B7479464 4-(1-Boc-3-azetidinyl)benzaldehyde

4-(1-Boc-3-azetidinyl)benzaldehyde

Cat. No. B7479464
M. Wt: 261.32 g/mol
InChI Key: XAHOHARHPNOYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Boc-3-azetidinyl)benzaldehyde is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of benzaldehyde and contains a Boc-protected azetidine ring. The Boc group is a commonly used protecting group in organic synthesis, which makes this compound useful in various research applications.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-azetidinyl)benzaldehyde is not well understood, but it is believed to act as a reactive intermediate in organic reactions. The azetidine ring provides a unique three-dimensional structure that can be used to control the stereochemistry of reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(1-Boc-3-azetidinyl)benzaldehyde. However, studies have shown that this compound can be used to prepare chiral compounds with potential biological activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Boc-3-azetidinyl)benzaldehyde in lab experiments is its versatility in organic synthesis. This compound can be used as a building block for the preparation of various functionalized materials and chiral compounds. However, one limitation of using this compound is its cost, as it is relatively expensive compared to other commonly used reagents.

Future Directions

There are several future directions for research on 4-(1-Boc-3-azetidinyl)benzaldehyde. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Additionally, the biological activity of compounds derived from 4-(1-Boc-3-azetidinyl)benzaldehyde could be investigated further to identify potential drug candidates.

Scientific Research Applications

4-(1-Boc-3-azetidinyl)benzaldehyde has been used in various scientific research applications, including the synthesis of novel compounds for drug discovery, as a chiral auxiliary in asymmetric synthesis, and as a building block for the preparation of functionalized materials.

properties

IUPAC Name

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHOHARHPNOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

Zinc dust (253 mg) was stirred under nitrogen overnight. To this was added DMF (5 ml) and dibromomethane (55 mg) dissolved in DMF (1 ml) and the mixture warmed to ˜70° C. The reaction mixture was cooled to room temperature and chlorotrimethylsilane (32 mg) in DMF (1 ml) added and stirred at room temperature for 15 minutes. To this was added 2-iodo-N-Boc-azetidine (Billotte, S., Synlett, 1998, 379-380) (1.04 g) in DMF (5 ml). The reaction mixture warmed to 40° C. and the mixture sonicated for 30 minutes during which time the zinc powder dissolved to leave a hazy solution. To the solution of zincate was added 4-iodobenzaldehyde (Preparation 43) (851 mg in 5 ml DMF), tri-2-furylphosphine (35 mg in 1 ml DMF) and Pd(dbq)2 (42 ml in 1 ml DMF). The resulting mixture was heated at 60-70° C. for 4 hours, cooled to room temperature and partitioned between ammonium chloride solution and diethyl ether, and the aqueous layer was extracted with diethyl ether (3×). The combined organic extracts were dried (Na2SO4), evaporated in vacuo and purified over silica (pentane:ethyl acetate; 4:1) to afford the title compound as a mobile oil, 626 mg.
Name
Quantity
253 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dbq)2
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
55 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
32 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
2-iodo-N-Boc-azetidine
Quantity
1.04 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.